4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1511693-36-9
VCID: VC12032240
InChI: InChI=1S/C5H3BrN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10)
SMILES: C1=CN=C(C2=NNN=C21)Br
Molecular Formula: C5H3BrN4
Molecular Weight: 199.01 g/mol

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

CAS No.: 1511693-36-9

Cat. No.: VC12032240

Molecular Formula: C5H3BrN4

Molecular Weight: 199.01 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine - 1511693-36-9

Specification

CAS No. 1511693-36-9
Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
IUPAC Name 4-bromo-2H-triazolo[4,5-c]pyridine
Standard InChI InChI=1S/C5H3BrN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10)
Standard InChI Key JTBULDQWNXQQCY-UHFFFAOYSA-N
SMILES C1=CN=C(C2=NNN=C21)Br
Canonical SMILES C1=CN=C(C2=NNN=C21)Br

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-bromo-1H- triazolo[4,5-c]pyridine is C5H3BrN4, with a molecular weight of 199.01 g/mol. The IUPAC name 4-bromo-2H-triazolo[4,5-c]pyridine reflects its bicyclic architecture, where a 1,2,3-triazole ring is annulated to a pyridine moiety at the [4,5-c] positions. Key structural features include:

  • A planar aromatic system enabling π-π stacking interactions

  • A bromine substituent at the 4-position, providing a site for cross-coupling reactions

  • Three nitrogen atoms within the triazole ring, offering hydrogen-bonding capabilities

Table 1: Physicochemical Parameters

PropertyValue
CAS Number1511693-36-9
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
SMILESC1=CN=C(C2=NNN=C21)Br
InChIKeyJTBULDQWNXQQCY-UHFFFAOYSA-N
Topological Polar Surface Area58.1 Ų

The bromine atom’s electronegativity (χ = 2.96) induces electron withdrawal from the fused ring system, creating regions of localized positive charge that influence reactivity. This electronic profile facilitates nucleophilic aromatic substitution at the 4-position while stabilizing the triazole nitrogen lone pairs.

Synthetic Methodologies

Core Ring Formation

The triazolopyridine scaffold is typically constructed via cyclization reactions. A validated route involves:

  • Nitrogenation of pyridine precursors: Starting from 2-bromo-5-methylpyridine, sequential oxidation and nitration yield 2-bromo-5-methyl-4-nitropyridine 1-oxide .

  • Cyclocondensation: Treatment with dimethylformamide dimethyl acetal induces ring closure, forming the triazole moiety through intramolecular N-N bond formation .

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 4-position using brominating agents like N-bromosuccinimide (NBS) under radical initiation.

Table 2: Comparative Synthesis Conditions

StepReagentsTemperatureYield (%)
Pyridine oxidationm-CPBA in DCM0°C→RT82
NitrationHNO3/H2SO40°C67
CyclocondensationDMF-DMA, microwave120°C91
BrominationNBS, AIBN, CCl480°C78

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while improving yields by 15–20% compared to conventional heating .

Reactivity and Functionalization

The bromine substituent serves as a versatile handle for transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura reactions with arylboronic acids install aromatic groups for structure-activity relationship (SAR) studies .

  • Buchwald-Hartwig aminations introduce amine functionalities, enhancing water solubility for biological assays .

  • Sonogashira couplings enable alkyne incorporation, useful in materials science applications.

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict a HOMO energy of −6.3 eV and LUMO of −1.8 eV, indicating susceptibility to nucleophilic attack at the triazole C5 position.

Biological Activities and Applications

CompoundIC50 (μM) vs HeLaIC50 (μM) vs MCF-7
6-Aryl-pyrrolo[3,2-c]pyridine 0.120.21
Triazolo[4,5-c]pyridine derivativeN/AN/A

Mechanistically, these analogs inhibit tubulin polymerization (EC50 = 3 μM) and induce G2/M cell cycle arrest . Molecular docking suggests hydrogen bonding with Thrα179 and Asnβ349 residues in tubulin’s colchicine-binding site .

Antifungal Activity

Triazolo-fused heterocycles demonstrate broad-spectrum activity against dermatophytes (Trichophyton rubrum MIC = 8 μM) . The bromine atom’s hydrophobic character may enhance membrane penetration in fungal cells.

Computational and Spectroscopic Characterization

NMR Spectroscopy

  • 1H NMR (500 MHz, CDCl3): δ 8.73 (s, 1H, H7), 7.56 (s, 1H, H2), 7.31 (d, J = 3.3 Hz, 1H, H5), 6.74 (d, J = 3.3 Hz, 1H, H6) .

  • 13C NMR: 148.9 (C4-Br), 142.3 (C3), 127.5 (C5), 121.8 (C6).

Mass Spectrometry
High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 199.0084 (calc. 199.0087).

Pharmacokinetic and Toxicity Profiling

Early ADMET predictions using SwissADME indicate:

  • Moderate permeability (Caco-2 Papp = 12 × 10−6 cm/s)

  • CYP3A4 inhibition potential (IC50 = 9.8 μM)

  • High plasma protein binding (92%)

The bromine atom increases lipophilicity (logP = 1.8) compared to non-halogenated analogs (logP = 1.2), potentially enhancing blood-brain barrier penetration.

Industrial and Academic Applications

Materials Science

The planar conjugated system enables use in:

  • Organic light-emitting diodes (OLEDs) as electron-transport layers

  • Metal-organic frameworks (MOFs) with Cu(II) nodes

Catalysis

Palladium complexes of triazolopyridines catalyze Heck couplings with turnover numbers (TON) exceeding 104.

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